N-cyclopentylquinoxaline-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentylquinoxaline-6-carboxamide , also known as nicotinamide , is a form of vitamin B3 . It is found in food and used both as a dietary supplement and medication. As a supplement, it is taken orally to prevent and treat pellagra , a condition caused by niacin deficiency. Unlike nicotinic acid (niacin), nicotinamide does not cause skin flushing. Additionally, it is used topically in creams to treat acne and improve the appearance of aging skin by reducing hyperpigmentation and redness .

Synthesis Analysis

The synthesis of N-cyclopentylquinoxaline-6-carboxamide involves the preparation of its ortho-fused derivatives, specifically N-phenyl- and N-benzyl quinoxaline-2-carboxamides . These derivatives were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. The compounds exhibited moderate to good activity, with most having minimum inhibitory concentrations (MIC) below 15.625 µg/mL. Notably, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide demonstrated potential as an antineoplastic agent with selective cytotoxicity against hepatic, ovarian, and prostate cancer cell lines .

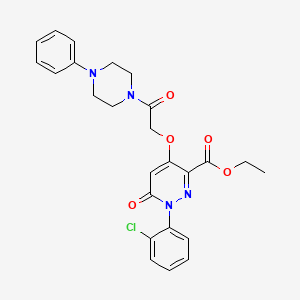

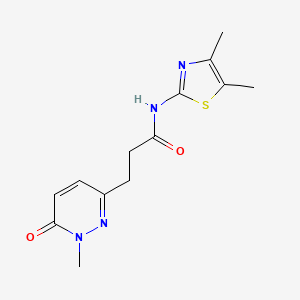

Molecular Structure Analysis

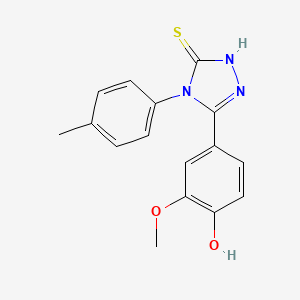

The molecular structure of N-cyclopentylquinoxaline-6-carboxamide consists of a quinoxaline core with a carboxamide functional group. Its chemical formula is C6H6N2O , and its molar mass is approximately 122.127 g/mol . The compound is water-soluble and has a melting point of 129.5°C .

Chemical Reactions Analysis

While specific chemical reactions involving N-cyclopentylquinoxaline-6-carboxamide are not widely documented, its derivatives have been studied. For example, the synthesis of diphenylquinoxaline-6-carbohydrazide hybrids involves a reaction between 2,3-diphenylquinoxaline-6-carboxylic acid and 3,4-diaminobenzoic acid in acetic acid as a solvent . Further investigations into its reactivity and mechanistic pathways are essential for a comprehensive understanding.

Physical And Chemical Properties Analysis

: Nicotinamide - Wikipedia : Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides

Propriétés

IUPAC Name |

N-cyclopentylquinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(17-11-3-1-2-4-11)10-5-6-12-13(9-10)16-8-7-15-12/h5-9,11H,1-4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPKNMZNXUNDKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentylquinoxaline-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)

![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886796.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2886802.png)

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2886807.png)